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Compound of Interest

Compound Name: Aramisulpride

CAS No.: 71675-90-6

Cat. No.: B1667121

Get Quote

Introduction

Amisulpride is a second-generation atypical antipsychotic agent belonging to the substituted

benzamide class.[1][2] It is utilized in the treatment of acute and chronic schizophrenia,

demonstrating efficacy against both positive and negative symptoms.[2][3] Furthermore, at

lower dosages, it is employed for treating dysthymia and major depressive disorder.[4] The

therapeutic efficacy and biopharmaceutical behavior of an active pharmaceutical ingredient

(API) are intrinsically linked to its physicochemical properties. For drug development

professionals, a comprehensive understanding of these characteristics is paramount for

formulation design, ensuring stability, and optimizing bioavailability. This technical guide

provides an in-depth overview of the core physicochemical properties of the hydrochloride salt

of amisulpride, detailed experimental methodologies for their characterization, and a summary

of its mechanism of action.

Core Physicochemical Properties
The fundamental physicochemical characteristics of amisulpride are summarized below. It is

important to note that while the focus is on the hydrochloride salt, some reported data may
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pertain to the amisulpride free base.

Table 1: General Physicochemical Properties of Amisulpride

Property Value Source(s)

Molecular Formula C₁₇H₂₇N₃O₄S

Molecular Weight 369.48 g/mol

Appearance
White or almost white

crystalline powder

Melting Point 126-127 °C

logP (Partition Coeff.) 1.06 - 1.6

Strongest Basic pKa 8.28 - 9.37

Strongest Acidic pKa 13.73 - 14.03

Solubility
Amisulpride is described as being sparingly soluble or slightly soluble in water. Its solubility is a

critical factor influencing its dissolution rate and subsequent bioavailability, which is reported to

be approximately 48% after oral administration. The aqueous solubility is also dependent on

the polymorphic form of the crystal.

Table 2: Solubility of Amisulpride in Various Solvents
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Solvent Solubility Source(s)

Water (Form I) 0.70 mg/mL (at 25 °C)

Water (Form II) 0.91 mg/mL (at 25 °C)

DMSO
≥5 mg/mL; ~15 mg/mL; 50

mg/mL

DMF ~15 mg/mL

DMF:PBS (pH 7.2) (1:1) ~0.5 mg/mL

Ethanol ~1 mg/mL

Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, which can

significantly impact a drug's stability, solubility, and bioavailability. While some regulatory

documents have stated no known polymorphs of amisulpride exist, research has identified and

characterized at least two distinct polymorphic forms, designated as Form I and Form II. These

two forms are conformational polymorphs, differing mainly around the ethylsulfonyl group. Form

II exhibits higher solubility and lower hygroscopicity compared to Form I, suggesting it could be

a preferable alternative for formulation development.

Table 3: Comparison of Amisulpride Polymorphs (Form I and Form II)

Property Form I Form II Source(s)

Thermodynamic

Stability
More stable Less stable

Aqueous Solubility

(25°C)
0.70 mg/mL 0.91 mg/mL

Hygroscopicity Higher Lower

Mechanism of Action & Signaling Pathways
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Amisulpride's pharmacological effect is primarily mediated through its high and selective

antagonism of dopamine D2 and D3 receptors, with no significant affinity for D1, D4, or D5

receptor subtypes. It also shows antagonist activity at serotonin 5-HT₇ and 5-HT₂ₐ receptors,

which may contribute to its antidepressant effects. A unique characteristic of amisulpride is its

dose-dependent dual action.

At Low Doses: Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors. These

autoreceptors normally inhibit dopamine synthesis and release. Their blockade leads to an

increase in dopamine concentration in the synaptic cleft, which is thought to alleviate

negative and depressive symptoms.

At High Doses: Amisulpride acts by blocking postsynaptic D2/D3 receptors, primarily in the

limbic system. This action inhibits dopaminergic hyperactivity, which is responsible for

treating the positive symptoms of schizophrenia, such as hallucinations and delusions.
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Caption: Dose-dependent mechanism of Amisulpride.

Experimental Protocols
Accurate characterization of physicochemical properties is essential. The following sections

detail standard experimental protocols for key analyses.

Physicochemical Characterization Workflow
A logical workflow ensures comprehensive characterization of an API like amisulpride

hydrochloride. The process typically involves solid-state characterization followed by solution-

based property determination.

Solid-State Characterization Solution-State Characterization

Amisulpride Hydrochloride API
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Caption: Workflow for physicochemical characterization.

Solubility Determination (Shake-Flask Method)
The shake-flask method is the benchmark for determining equilibrium solubility.

Objective: To determine the saturation concentration of amisulpride hydrochloride in a

specific solvent at a controlled temperature.
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Materials: Amisulpride HCl powder, desired solvent (e.g., purified water, pH buffers),

temperature-controlled shaker, filtration system (e.g., 0.45 µm PTFE syringe filters),

analytical balance, HPLC or UV-Vis spectrophotometer for quantification.

Protocol:

Add an excess amount of amisulpride HCl to a known volume of the solvent in a sealed

flask. The presence of undissolved solid is necessary to ensure equilibrium is reached.

Place the flask in a temperature-controlled shaker (e.g., 25 °C or 37 °C) and agitate for a

predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.

After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the

supernatant.

Immediately filter the aliquot to remove any undissolved solid particles.

Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range

of the analytical method.

Quantify the concentration of amisulpride in the diluted filtrate using a validated HPLC or

UV-Vis method against a standard curve.

Express the solubility in terms of mg/mL or mol/L.

pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate and common method for determining the ionization

constants (pKa) of a drug.

Objective: To determine the pKa value(s) of amisulpride's ionizable functional groups.

Materials: Amisulpride HCl, calibrated pH meter with an electrode, automated titrator or

burette, standard solutions of 0.1 M HCl and 0.1 M NaOH, potassium chloride (for ionic

strength adjustment), nitrogen gas.

Protocol:
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Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

Prepare a solution of amisulpride HCl of known concentration (e.g., 1mM) in purified

water. Adjust the ionic strength of the solution using KCl (e.g., to 0.15 M).

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.

Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) with

continuous stirring.

For a basic pKa, titrate the solution with a standardized solution of HCl. For an acidic pKa,

titrate with standardized NaOH.

Record the pH value after each incremental addition of the titrant, ensuring the reading is

stable (e.g., drift < 0.01 pH units/min).

Continue the titration well past the equivalence point(s).

Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the

half-equivalence point or by calculating the inflection point of the first derivative of the

titration curve.

X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying the crystalline form and determining the degree of

crystallinity of a solid material.

Objective: To obtain the diffraction pattern of amisulpride HCl to identify its polymorphic form

and confirm its crystalline nature.

Materials: Amisulpride HCl powder, sample holder (e.g., zero-background silicon wafer), X-

ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

Protocol:

Gently grind the amisulpride HCl powder using a mortar and pestle to ensure a random

orientation of crystallites and a consistent particle size, if necessary.
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Pack the powdered sample into the sample holder, ensuring a flat, smooth surface that is

level with the holder's rim.

Place the sample holder into the diffractometer.

Set the experimental parameters, including the angular range (e.g., 2° to 40° 2θ), step size

(e.g., 0.02°), and scan speed or collection time per step.

Initiate the X-ray source and detector scan.

The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" of

the crystalline solid.

Compare the obtained peak positions and relative intensities to reference patterns from

databases or those of known polymorphs to identify the form.

Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow into a sample and a reference as a function of

temperature, allowing for the determination of thermal events like melting and phase

transitions.

Objective: To determine the melting point and identify other thermal transitions of amisulpride

HCl.

Materials: Amisulpride HCl, DSC instrument, hermetically sealed aluminum pans, inert purge

gas (e.g., nitrogen).

Protocol:

Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan.

Seal the pan, using an empty sealed pan as the reference.

Place both the sample and reference pans into the DSC cell.

Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).
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Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a

specified temperature range (e.g., 25 °C to 200 °C).

Record the heat flow as a function of temperature.

The resulting thermogram will show peaks or shifts in the baseline corresponding to

thermal events. An endothermic peak will correspond to the melting of the substance. The

onset temperature of this peak is typically reported as the melting point.

Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing

information on thermal stability, decomposition, and the presence of volatiles or solvates.

Objective: To assess the thermal stability of amisulpride HCl and quantify any mass loss due

to solvent/water evaporation or decomposition.

Materials: Amisulpride HCl, TGA instrument with a high-precision microbalance, sample pan

(e.g., alumina or platinum), inert purge gas (e.g., nitrogen).

Protocol:

Place a precisely weighed sample (typically 5-10 mg) into the TGA sample pan.

Position the pan within the TGA furnace.

Begin purging the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide a

controlled atmosphere.

Heat the sample according to a defined temperature program (e.g., a ramp of 10 °C/min

from ambient temperature to 300 °C).

Continuously record the sample mass as a function of temperature.

Analyze the resulting TGA curve (mass % vs. temperature). Steps in the curve indicate

mass loss, from which the temperature of decomposition and the amount of volatile

content can be determined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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